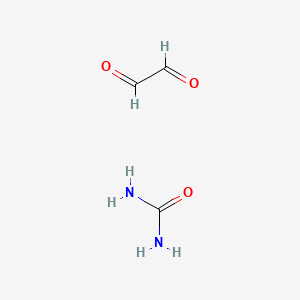

Oxaldehyde;urea

Description

Historical Trajectory and Evolution of Urea-Based Resins in Chemical Sciences

The journey of urea-based resins is a story of chemical discovery and industrial innovation that spans over a century. From the initial synthesis of urea (B33335) itself to the development of ubiquitous urea-formaldehyde polymers, this class of materials has left an indelible mark on the chemical sciences.

The history of urea predates its use in polymers. While it was noted by scientists like Herman Boerhaave in 1727 and officially discovered in urine by Hilaire-Marin Rouelle in 1773, a pivotal moment in chemistry occurred in 1828. wikipedia.orghekint.org German chemist Friedrich Wöhler synthesized urea from inorganic starting materials (silver cyanate (B1221674) and ammonium (B1175870) chloride), a landmark achievement that challenged the prevailing theory of vitalism, which held that organic compounds could only be produced by living organisms. wikipedia.orghekint.orgbris.ac.ukmun.ca This synthesis opened the door to modern organic chemistry.

The reactivity of urea, particularly with aldehydes, became a subject of intense study. In 1884, Dr. Hölzer, working with Bernhard Tollens, was the first to synthesize urea-formaldehyde (UF), though they did not realize polymerization had occurred. wikipedia.org Subsequent work by chemists like Carl Goldschmidt in the 1890s and a patent by Hanns John in 1919 further elucidated the reaction. wikipedia.org These early investigations laid the groundwork for the commercialization of urea-formaldehyde resins, which are thermosetting polymers formed through the condensation reaction of urea and formaldehyde (B43269). wikipedia.orgvedantu.com The first commercial UF plastic products, such as the light and durable "Beetleware" tableware, were introduced in the 1920s, marking the beginning of their widespread industrial use. vedantu.combritannica.com

| Milestone | Scientist/Company | Year | Significance |

| Discovery of Urea | Hilaire-Marin Rouelle | 1773 | First isolation of the organic compound from urine. hekint.org |

| Synthesis of Urea | Friedrich Wöhler | 1828 | First synthesis of an organic compound from inorganic materials, disproving vitalism. bris.ac.ukmun.ca |

| First UF Synthesis | Dr. Hölzer | 1884 | Initial, unrecognized polymerization of urea and formaldehyde. wikipedia.org |

| First UF Resin Patent | Hanns John | 1919 | Patented the first urea-formaldehyde resin. wikipedia.org |

| Commercial UF Plastic | British Cyanides Co. | 1925 | Introduction of "Beetleware," a popular and lightweight plastic. britannica.com |

Glyoxal (B1671930) (OCHCHO), the smallest dialdehyde, was first prepared by the German-British chemist Heinrich Debus. wikipedia.org While known for some time, its commercial production began in Lamotte, France, in 1960, making it more accessible for industrial and research applications. wikipedia.org

In polymer science, glyoxal emerged as a highly valuable and reactive cross-linking agent. wikipedia.org Its structure, featuring two aldehyde groups, allows it to react readily with molecules containing functional groups like hydroxyls and amines. researchgate.netscirp.org This high reactivity makes it an effective component for modifying the structure and properties of polymers, such as improving the mechanical strength and water resistance of coatings and adhesives. scirp.orgbibliotekanauki.pl It is used as a cross-linker and solubilizer in various polymer chemistries, demonstrating its versatility as a reactive carbonyl compound beyond simple synthesis. wikipedia.org

The widespread use of urea-formaldehyde resins came with a significant drawback: the emission of unreacted formaldehyde, a volatile organic compound later classified as a human carcinogen. mdpi.comresearchgate.net This health concern prompted a major paradigm shift in the polymer and wood-based panel industries, driving a search for safer, formaldehyde-free alternatives. mdpi.comfraunhofer.de

Glyoxal quickly became a leading candidate to replace formaldehyde in amino resins. mdpi.com Its low toxicity, non-volatile nature, and high reactivity made it an attractive and environmentally friendly substitute. researchgate.netmdpi.comresearchgate.net This led to the development of urea-glyoxal (UG) resins. However, the direct substitution of formaldehyde with glyoxal presented challenges. Early UG resins often exhibited a low degree of polymerization, resulting in poor bonding performance and, most notably, a near-complete lack of water resistance, which limited their industrial application, particularly in wood adhesives. mdpi.comresearchgate.nettechscience.comresearchgate.net This has spurred extensive research into new synthetic processes to overcome these limitations and create high-performance, formaldehyde-free resins. techscience.comresearchgate.net

Emergence of Glyoxal as a Reactive Carbonyl in Polymer Science

Academic Significance and Research Impetus of Urea-Glyoxal Systems

The challenges associated with early urea-glyoxal resins have fueled a wave of academic research aimed at unlocking their full potential. This research is driven not only by the need for sustainable industrial products but also by fundamental scientific curiosity about the complex structures that can be formed from these simple precursors.

Urea-glyoxal systems are at the forefront of sustainable chemistry and green polymer synthesis. acs.org The primary goal is the creation of "green" adhesives and materials that eliminate the health risks associated with formaldehyde emissions. researchgate.netacs.org Research in this area focuses on developing robust, water-resistant wood adhesives from renewable or non-toxic feedstocks. mdpi.com

Several innovative strategies have been developed to enhance the performance of UG resins. These include:

Pre-polymerization: Reacting urea with polyamines, such as hexamethylene diamine, to create a polyurea prepolymer before introducing glyoxal. This approach, leading to HUG (hexamethylene-urea-glyoxal) resins, increases the final polymer's molecular weight and cross-linking density, significantly improving bonding strength and water resistance. researchgate.nettechscience.com

Catalysis: Utilizing novel catalysts, such as acidic ionic liquids, to accelerate the curing process and improve the mechanical properties of the final product. mdpi.com

Advanced Formulations: Incorporating long-chain polyamines to prevent the undesirable cyclization reactions that can occur with glyoxal, thereby promoting linear polymer chain growth and enhancing adhesion. acs.org

These research efforts contribute to the development of environmentally benign industrial processes, such as one-pot synthesis strategies that avoid the use of harmful solvents. acs.org

| Research Finding | Description | Intended Improvement |

| HUG Resins | Urea is pre-reacted with hexamethylene diamine before condensation with glyoxal. researchgate.net | Improves polymerization degree, bonding performance, and water resistance. researchgate.nettechscience.com |

| Ionic Liquid Catalysts | Acidic ionic liquids are used as hardeners for UG resins. mdpi.com | Accelerates gel time and enhances mechanical strength of particleboard panels. mdpi.com |

| Long-Chain Polyamines | Long-chain polyamines are reacted with glyoxal to prevent cyclization. acs.org | Results in lower cure temperatures and superior water resistance in wood adhesives. acs.org |

| Co-polycondensation | Tannin, a natural polyphenol, is reacted with urea and glyoxal. unirioja.es | Creates a bio-based thermosetting resin with good heat resistance and mechanical properties. unirioja.es |

Beyond industrial polymers, the reaction between urea and glyoxal is a rich field for exploring fundamental chemistry, particularly in the realm of supramolecular assembly. Research has shown that the seemingly simple reaction of urea and glyoxal can lead to a surprisingly vast repertoire of complex oligomers. rsc.orgresearchgate.net

Under specific conditions, these reactants self-assemble into diverse five- and six-membered non-aromatic heterocyclic structures. rsc.orgresearchgate.net These rings can then link together to form larger, intricate architectures, including linear chains and dendritic (tree-like) structures with significant molecular weights. rsc.org The study of these oligomeric systems has implications for understanding prebiotic chemistry, suggesting pathways by which simple molecules could have formed more complex structures on early Earth. rsc.orgresearchgate.net

This chemistry is also the basis for well-defined supramolecular structures like cucurbiturils. These are large, pumpkin-shaped macrocyclic molecules formed from the condensation of glycoluril (B30988) (itself a product of urea and glyoxal) and formaldehyde. nih.gov The unique structure of cucurbiturils, featuring a hydrophobic cavity and polar portals, allows them to encapsulate "guest" molecules, leading to potential applications in drug delivery, sensing, and catalysis. nih.gov The fundamental reaction of ureas with glyoxal to form stable heterocyclic compounds like tetrahydroimidazo[4,5-d]imidazole-2,5-diones is a key step in building these larger, functional molecular systems. acs.org

Structure

2D Structure

Properties

CAS No. |

53037-34-6 |

|---|---|

Molecular Formula |

C3H6N2O3 |

Molecular Weight |

118.09 g/mol |

IUPAC Name |

oxaldehyde;urea |

InChI |

InChI=1S/C2H2O2.CH4N2O/c3-1-2-4;2-1(3)4/h1-2H;(H4,2,3,4) |

InChI Key |

ZQUAGYUZGXDEIA-UHFFFAOYSA-N |

Canonical SMILES |

C(=O)C=O.C(=O)(N)N |

Related CAS |

53037-34-6 |

Origin of Product |

United States |

Reaction Mechanisms and Pathways of Urea Glyoxal Condensation

Fundamental Principles of Glyoxal (B1671930) Reactivity with Urea (B33335)

The interaction between glyoxal and urea under acidic conditions is a multifaceted process involving protonation, nucleophilic addition, and the formation of various intermediates.

In an aqueous acidic solution, glyoxal and its hydrated forms readily undergo protonation. researchgate.netresearchgate.net Glyoxal exists in equilibrium with its hydrated species, primarily the monohydrate (2,2-dihydroxyacetaldehyde) and the dihydrate (bis-hemidiol). researchgate.netcopernicus.org Under acidic conditions, a proton (H+) can attack a carbonyl group of glyoxal, leading to the formation of protonated glyoxal (p-G). researchgate.netacs.orgresearchgate.net This protonation is a crucial activation step, as it significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. researchgate.netmsu.edu Similarly, the hydrated forms of glyoxal can also be protonated, yielding species such as protonated 2,2-dihydroxyacetaldehyde (p-G1) and protonated bis-hemidiol (p-G2). researchgate.netacs.org The presence of these various protonated species contributes to the complexity of the subsequent reaction pathways. researchgate.netresearchgate.net

The amine groups of the urea molecule act as nucleophiles, attacking the electrophilic carbonyl carbon atoms of glyoxal and its protonated forms. msu.edubyjus.com This nucleophilic addition is a fundamental step in forming the initial carbon-nitrogen bond. byjus.com The reaction can proceed through the attack of a nitrogen atom from urea on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. byjus.commdpi.com This is followed by a proton transfer, typically from the nitrogen to the oxygen atom, resulting in a neutral carbinolamine. libretexts.org The efficiency of this nucleophilic addition is significantly enhanced by the prior protonation of the glyoxal carbonyl group, which lowers the activation energy for the attack. researchgate.netmsu.edu

The initial reaction between urea and glyoxal leads to the formation of primary adducts and various transient intermediate species.

Theoretical investigations, often employing density functional theory (DFT), have shed light on the mechanistic details of the urea-glyoxal condensation. researchgate.netresearchgate.netacs.org These studies suggest that the reaction between urea and unprotonated glyoxal or its monohydrate (G1) likely proceeds through a concerted mechanism involving a four-membered ring transition state. researchgate.net However, this pathway is associated with a high energy barrier. researchgate.net

In contrast, the reaction of urea with the protonated forms of glyoxal (p-G and p-G1) follows a stepwise mechanism with significantly lower energy barriers. researchgate.net This pathway is considered the primary route for the formation of key intermediates. researchgate.netresearchgate.net The reaction of urea with p-G and p-G1 can proceed via two main pathways, leading to the formation of carbocation intermediates. researchgate.net

Experimental and theoretical studies have identified several crucial intermediates in the urea-glyoxal reaction. researchgate.netacs.org The reaction of urea with protonated glyoxal (p-G) and protonated 2,2-dihydroxyacetaldehyde (p-G1) leads to the formation of important carbocation intermediates, namely C-p-UG and C-p-UG1. researchgate.netresearchgate.net These carbocations are highly reactive species that play a significant role in the subsequent polymerization steps. researchgate.net

In addition to carbocations, key hydroxyl compounds are also formed, including UG and UG1. researchgate.net These compounds, along with the carbocation intermediates, are considered essential building blocks in the formation of urea-glyoxal resins. researchgate.net The presence of these intermediates has been confirmed by techniques such as matrix-assisted laser desorption ionization time-of-flight mass spectrometry (MALDI-TOF-MS). researchgate.netresearchgate.net

Mechanistic Investigations of Primary Adduct Formation and Intermediate Species

Theoretical Studies of Reaction Pathways: Concerted and Stepwise Mechanisms

Oligomerization and Polymerization Pathways

Following the formation of the initial adducts and intermediates, a series of oligomerization and polymerization reactions occur, leading to the formation of larger molecules and eventually a resin network. The reaction between urea and glyoxal can produce a diverse range of oligomers, including structures with five- and six-membered non-aromatic heterocycles. rsc.orgresearchgate.net These can self-assemble into linear chains or more complex dendritic-like structures. rsc.orgresearchgate.net

The information available suggests that the reaction product is often a mixture of compounds, including a small amount of unreacted glyoxal and 4,5-dihydroxy-2-imidazolidone, with the majority being low molecular weight oligomers or polymeric species. google.com The average molecular weight of these products can vary. google.com The formation of these oligomers and polymers is crucial for the application of urea-glyoxal systems as resins and adhesives. researchgate.netunirioja.es

Formation of Five- and Six-Membered Non-Aromatic Heterocycles

The initial and fundamental step in the urea-glyoxal condensation is the formation of non-aromatic heterocyclic structures. The reaction between glyoxal and urea can yield five- and six-membered rings. researchgate.netnih.govrsc.org A primary product is 4,5-dihydroxy-2-imidazolidinone, a five-membered heterocycle, which results from the condensation of one urea molecule with one glyoxal molecule. google.com This heterocyclic compound, a bis-aminal, is a key intermediate in the subsequent formation of larger structures. researchgate.net

The formation of these rings depends on the attacking nucleophiles and the cyclization pattern. nih.govrsc.org Computational and experimental studies show that these reactions lead to a diverse mixture of oligomers where various five- and six-membered non-aromatic heterocycles are the foundational building blocks. rsc.org The reaction is dynamic, with several oligomers forming alongside the primary heterocyclic products. researchgate.net

Chain Elongation and Dendritic-Like Structure Formation

Following the initial formation of heterocyclic monomers, these units can self-assemble into more complex structures. This process involves chain elongation and the formation of dendritic-like oligomers. researchgate.netrsc.org These supramolecular structures can reach masses of up to 1000 Da. researchgate.netrsc.orgresearchgate.net

The polymerization proceeds through the reaction of the initial heterocyclic units, such as 4,5-dihydroxy-2-imidazolidinone, with additional urea or glyoxal molecules, or with each other. This leads to the formation of low molecular weight polymeric species. google.com The process can be described as a co-condensation that promotes cross-linking and builds up the molecular weight of the resulting resin. researchgate.net The structure of these oligomers consists of the five- and six-membered heterocycles inserted into chains or forming branched, dendritic patterns. researchgate.netrsc.org

Role of Water Molecules and Catalysts in Proton Transfer Processes

Water molecules and catalysts play a crucial role in the urea-glyoxal condensation, primarily by facilitating proton transfer, which is essential for the reaction to proceed. In an aqueous solution, the aldehyde groups of glyoxal become hydrated to form 2,2-dihydroxyacetaldehyde and bis-hemidiol. researchgate.net Under acidic conditions, these hydrated forms, along with glyoxal itself, are easily protonated. researchgate.netacs.org

The reaction mechanism is believed to proceed through SN-type mechanisms involving these hydrated or protonated species. researchgate.netrsc.org Theoretical studies suggest that water molecules can act as catalysts, mediating proton transfer and lowering the energy barriers for reaction steps. researchgate.netresearchgate.net For instance, in related aldehyde condensation reactions, a water molecule can facilitate proton transfer via a six-membered ring transition state, which is a much lower energy pathway than direct transfer. researchgate.net This catalytic function of water is a common feature in many enzymatic and chemical reactions involving proton transfer. mdpi.comnih.gov Catalysts, such as those that release protons, accelerate the reaction by increasing the concentration of these reactive protonated intermediates. researchgate.net

Influence of Reaction Parameters on Mechanistic Outcomes

Acidity (pH) Regulation and Its Impact on Reaction Kinetics

The pH of the reaction medium has a profound impact on the kinetics of the urea-glyoxal condensation. The reaction is typically carried out under weakly acidic conditions, often in a pH range of 4 to 5. researchgate.netnih.gov Acidic conditions are necessary to catalyze the reaction by promoting the protonation of glyoxal and its hydrated forms, creating reactive carbocation intermediates. researchgate.netacs.org

Lowering the pH generally accelerates the reaction. For example, the addition of catalysts like ammonium (B1175870) sulfate (B86663), which release protons, leads to a decrease in the pH of the adhesive mixture and a significant reduction in the gel time, indicating faster cross-linking. researchgate.netcnrs.fr Conversely, the reaction is significantly slower under alkaline conditions. unirioja.es The control of pH is therefore a critical factor in managing the rate of polymerization and the final properties of the urea-glyoxal resin. nih.gov

Table 1: Effect of Glyoxal Addition on pH and Gel Time of Urea-Formaldehyde (UF) Resin Systems This table illustrates the general principle that increasing the concentration of an acidic component like glyoxal or a catalyst reduces pH and accelerates curing, a principle applicable to urea-glyoxal systems.

| Glyoxal Content (wt. %) | pH Value | Gel Time (seconds) |

|---|---|---|

| 0 | ~5.6 | ~100 |

| 1.0 | ~5.4 | ~80 |

| 2.0 | ~5.2 | ~65 |

| 3.0 | ~5.0 | ~55 |

Data adapted from findings on the influence of glyoxal on UF resin systems, demonstrating the correlation between acidic components, pH, and reaction speed. researchgate.netcnrs.fr

Molar Ratio Stoichiometry and Its Effect on Oligomer Distribution

At a low urea-to-glyoxal molar ratio (e.g., 0.3:1), a significant amount of unreacted glyoxal remains, with only small amounts of the five-membered heterocycle (4,5-dihydroxy-2-imidazolidone, DHI) and traces of oligomers being formed. google.com As the molar ratio increases to intermediate levels (e.g., 0.55:1 to 0.72:1), the amount of unreacted glyoxal decreases, and the formation of low molecular weight polymeric species becomes more prominent. google.com When the molar ratio approaches equimolarity (1:1), the reaction product is almost exclusively 4,5-dihydroxy-2-imidazolidone, with minimal evidence of polymeric material. google.com

Increasing the proportion of glyoxal can lead to a higher degree of polymerization, increasing the viscosity and solids content of the resulting resin. techscience.comtechscience.com However, an excessive amount of glyoxal can also inhibit cross-linking or lead to the formation of linear oligomers through aldol (B89426) condensation, which can negatively impact properties like water resistance. researchgate.nettechscience.com Therefore, optimizing the molar ratio is crucial for achieving the desired polymer structure and performance characteristics.

Table 2: Influence of Urea:Glyoxal Molar Ratio on Product Distribution

| Urea:Glyoxal Molar Ratio | Primary Products Observed via Gel Permeation Chromatography | Average Molecular Weight |

|---|---|---|

| 0.3:1 | Appreciable unreacted glyoxal, trace oligomer, small amount of DHI | - |

| 0.55:1 | Trace unreacted glyoxal, small amount of DHI, balance low MW polymeric species | ~250-325 |

| 0.72:1 | Similar to 0.55:1 ratio | ~250-325 |

| 1:1 | Essentially sole product is DHI, trace polymeric material, no unreacted glyoxal | ~131 |

Data derived from patent information describing the reaction of urea and glyoxal. google.com

Advanced Synthetic Methodologies for Urea Glyoxal Derived Materials

Synthesis of Urea-Glyoxal Resins (UG Resins)

The production of UG resins is a complex process influenced by various reaction parameters that determine the final properties of the resin.

Conventional Condensation Protocols

The conventional synthesis of urea-glyoxal resins typically involves a condensation reaction between urea (B33335) and glyoxal (B1671930) under controlled pH and temperature conditions. nih.gov A common method involves adjusting the pH of a glyoxal solution to a weakly acidic range (pH 4–5) before the addition of urea. nih.gov The reaction is then heated, often to around 75°C, for a specific duration. nih.gov

In some protocols, urea is added in two stages. After an initial reaction period, a second portion of urea is introduced, and the reaction continues. nih.gov The process concludes by adjusting the pH to a weakly alkaline state (around 7.5) and cooling the mixture. nih.gov The molar ratio of glyoxal to urea is a critical parameter that is carefully controlled during synthesis. nih.gov

The reaction mechanism under weakly acidic conditions involves the protonation of glyoxal, which then reacts with urea to form various intermediates. researchgate.net These intermediates play a crucial role in the subsequent formation of the UG resin. researchgate.net The structure and properties of the resulting thermoset resins are highly dependent on these synthesis conditions. nih.gov

Table 1: Conventional Urea-Glyoxal Resin Synthesis Parameters

| Parameter | Value/Range | Reference |

|---|---|---|

| Initial pH | 4–5 (weakly acidic) | nih.gov |

| Reaction Temperature | 75°C | nih.gov |

| Final pH | 7.5 (weakly alkaline) | nih.gov |

| Glyoxal to Urea Molar Ratio | 1.4:1 | nih.gov |

| Urea Addition | Two-stage addition | nih.gov |

Strategies for Enhancing Degree of Polymerization

A significant challenge in the production of UG resins is achieving a high degree of polymerization, which is essential for good bonding performance and water resistance. techscience.com Simply substituting formaldehyde (B43269) with glyoxal in conventional urea resin synthesis often results in resins with a low degree of polymerization. techscience.com To overcome this, several strategies have been developed.

One effective approach is to pre-react urea with a diamine, such as hexamethylenediamine (B150038), to form a polyurea. techscience.com This pre-polymerization step creates longer-chain molecules before the introduction of glyoxal. techscience.com The subsequent reaction of this polyurea with glyoxal leads to a higher molecular weight resin with improved properties. techscience.com

In this method, urea and hexamethylenediamine are reacted to produce a polyurea through a deamination reaction. techscience.com This polyurea is then crosslinked with glyoxal. techscience.com The resulting hexamethylenediamine-urea-glyoxal (HUG) resins have demonstrated excellent bonding strength and water resistance, making them a viable replacement for industrial urea-formaldehyde (UF) resins. techscience.com The reaction between the polyurea and glyoxal involves both addition and Schiff base reactions. techscience.com

Another strategy to enhance the properties of UG resins is through co-condensation with other reactive monomers. This approach introduces different functional groups and can lead to a more complex and robust polymer network.

Monomethylolurea (MMU): Monomethylolurea can be reacted with glyoxal under acidic conditions (pH 4-4.5) to synthesize novel alternating copolymers. acs.org The reaction typically proceeds at elevated temperatures (around 90°C) and can involve the subsequent addition of urea. acs.org The introduction of glyoxal into the MMU system increases the number of aldehyde and hydroxyl groups, facilitating the formation of highly branched or cross-linked structures during curing. acs.org The reaction between MMU and glyoxal can form both methylene (B1212753) and ether linkages. acs.org

Tannin: Tannins, which are natural polyphenolic compounds, can be incorporated into the urea-glyoxal resin matrix. unirioja.es In this process, urea and glyoxal are first reacted, often under alkaline conditions, to form a GU resin. unirioja.es Tannin is then added to this pre-polymer. unirioja.es The co-polycondensation of glyoxal and urea with condensed tannin results in a tannin-glyoxal-urea (TGU) resin with a robust chemical network, contributing to improved heat resistance and mechanical properties. unirioja.es The reaction between glyoxal, urea, and tannin can be complex, with different reaction steps occurring at different temperatures. unirioja.es

Pre-reaction of Urea with Diamines (e.g., Hexamethylenediamine)

Catalytic Approaches in Urea-Glyoxal Polymerization

The use of catalysts is crucial in controlling the curing process of urea-glyoxal resins, influencing reaction rates and the final network structure.

Application of Acidic Catalysts and Initiators

Acidic catalysts play a significant role in the polymerization and curing of urea-glyoxal resins. The condensation reaction, which leads to the formation of the cross-linked polymer network, is generally favored in an acidic medium. irispublishers.com

The addition of an acid catalyst lowers the curing temperature of the UG resin. nih.gov For instance, the peak curing temperature of a UG resin can be significantly reduced from approximately 103°C to 77°C with the addition of an acidic ionic liquid catalyst. nih.gov This acceleration of the hardening process is due to the catalyst lowering the activation energy of the curing reaction, making cross-linking possible at lower temperatures. nih.gov

Various acidic substances can be used as catalysts. Formic acid, for example, is used to adjust the pH to the desired acidic range during the synthesis of monomethylolurea-glyoxal resins. acs.org In some patented methods, the pH is adjusted to as low as 1.5-3 with an acid to facilitate the initial reaction between glyoxal and urea. google.com The choice of catalyst and the pH level are critical parameters that influence the reaction kinetics and the final properties of the resin.

Table 2: Impact of Acidic Catalyst on UG Resin Curing

| Resin System | Peak Curing Temperature (°C) | Reference |

|---|---|---|

| Pure UG Resin | ~103 | nih.gov |

| UG Resin + Acidic Ionic Liquid | 77 | nih.gov |

Investigation of Novel Catalytic Systems (e.g., Acidic Ionic Liquids)

The synthesis of urea-glyoxal resins has been explored using innovative catalytic systems to enhance reaction kinetics and final material properties. A significant area of investigation involves the use of Brønsted acidic ionic liquids as catalysts or hardeners, which offer advantages such as being environmentally friendly, non-volatile, and recyclable. nih.gov

Research has specifically examined the effect of N-methyl-2-pyrrolidone hydrogen sulfate (B86663), [HNMP]HSO₄, as a catalyst in the formation of urea-glyoxal (UG) resins. nih.govresearchgate.net This acidic ionic liquid has been shown to be an effective catalyst, influencing the physicochemical and mechanical properties of the resulting resin. nih.govresearchgate.net In these studies, varying weight percentages of [HNMP]HSO₄ were added to the UG resin, and the impacts on pH, gel time, and thermal curing behavior were systematically evaluated. nih.govnih.gov

The addition of the acidic ionic liquid catalyst was found to decrease the pH of the resin mixture. nih.govresearchgate.net This reduction in pH corresponds to an acceleration of the gel time, a critical parameter in the application of thermosetting resins. nih.gov Differential Scanning Calorimetry (DSC) analysis revealed that the inclusion of [HNMP]HSO₄ lowers the activation energy required for the curing reaction, facilitating cross-linking. nih.govresearchgate.net Furthermore, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectroscopy has been employed to identify the main oligomers formed during the reaction, confirming the preponderant linearity of the oligomers which implies a high activation energy for curing in the absence of an efficient catalyst. nih.govresearchgate.netresearchgate.net The use of this ionic liquid resulted in panels with higher mechanical strength and dimensional stability compared to those made with conventional hardeners like ammonium (B1175870) chloride. nih.govresearchgate.net

Table 1: Effect of Acidic Ionic Liquid ([HNMP]HSO₄) Concentration on Urea-Glyoxal Resin Properties

| Catalyst Conc. (wt%) | pH at Ambient Temp. | Gel Time (minutes) |

|---|---|---|

| 0 | 7.5 | >180 |

| 1 | 4.8 | 95 |

| 2 | 4.2 | 60 |

| 3 | 3.5 | 35 |

Data compiled from studies investigating the catalytic effect of [HNMP]HSO₄ on urea-glyoxal resins. nih.gov

Isolation and Purification Techniques for Oligomeric Mixtures

The reaction between urea and glyoxal results in a complex mixture of oligomeric products, including various adducts and their isomers. mdpi.com The isolation and purification of specific compounds from this mixture are essential for characterization and for obtaining materials with defined properties. A range of techniques is employed to separate these components, from simple washing to advanced chromatographic methods. mdpi.comresearchgate.netresearchgate.net

For initial purification, simple filtration followed by washing with solvents like water, ethanol, or acetone (B3395972) is often used to remove unreacted monomers and certain impurities from precipitated products. mdpi.com Solvent extraction, for instance with n-butanol, can be utilized to selectively separate free, unreacted urea from urea adducts in a mixture. researchgate.net For some derivatives, fractional crystallization has been successfully used as a purification method. researchgate.net

However, standard purification methods such as extraction and crystallization are often insufficient for separating closely related structures, particularly isomers. researchgate.net The synthesis of N-dimethyl glycolurils, for example, yields both cis- and trans-isomers that cannot be separated by these conventional techniques. researchgate.net In such cases, chromatographic methods are required. Semi-preparative High-Performance Liquid Chromatography (HPLC) has proven effective for the separation of these isomers. researchgate.net Other chromatographic techniques used in the purification of urea-glyoxal derivatives include flash column chromatography and ion exchange chromatography. mdpi.comhuji.ac.il Ion exchange resins like AG 501-X8 mixed-bed resin can be used for the deionization of non-ionic reagents such as urea and glyoxal. huji.ac.il Additionally, solid-phase extraction (SPE) has been applied for the selective extraction and separation of specific derivatives from complex samples. nih.gov

Table 2: Summary of Purification Techniques for Urea-Glyoxal Oligomers

| Technique | Application/Target Compound | Description | Source(s) |

|---|---|---|---|

| Washing/Filtration | General purification of precipitates | Use of solvents like water, ethanol, and acetone to remove unreacted starting materials and soluble impurities. | mdpi.com |

| Solvent Extraction | Separation of free urea | n-Butanol is used to selectively dissolve and remove unreacted urea from solid adducts. | researchgate.net |

| Fractional Crystallization | Purification of N-methyl derivatives of glycoluril (B30988) | A method to purify compounds based on differences in solubility, effective for certain derivatives. | researchgate.net |

| Flash Column Chromatography | Purification of specific reaction products | A rapid form of preparative column chromatography used to separate components of a mixture. | mdpi.com |

| Ion Exchange Chromatography | Deionization of reagents | Use of mixed-bed resins (e.g., AG 501-X8) to remove ionic contaminants from urea and glyoxal solutions. | huji.ac.il |

| Semi-Preparative HPLC | Separation of isomers (e.g., cis/trans) | A high-resolution technique necessary for separating closely related isomers that cannot be separated by other means. | researchgate.net |

Spectroscopic and Analytical Characterization of Urea Glyoxal Adducts and Polymers

Elucidation of Molecular Structures and Functional Groups

A variety of spectroscopic methods are employed to identify the molecular structures and functional groups present in the reaction products of urea (B33335) and glyoxal (B1671930). These techniques provide detailed information on the atomic and molecular level, enabling the structural assignment of the resulting adducts and polymers.

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR) for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of urea-glyoxal reaction products. Both proton (¹H) and carbon-13 (¹³C) NMR provide critical data for identifying the various species formed.

In the reaction of glyoxal with urea, key intermediates and final products can be identified. For instance, the formation of 4,5-dihydroxy-2-imidazolidinone, a primary adduct, has been confirmed by NMR. google.com The ¹H NMR spectrum of glycoluril (B30988), a product from the reaction of urea and glyoxal, shows a signal for the NH protons at approximately 7.15 ppm and a signal for the CH protons at 5.23 ppm. mdpi.com The corresponding ¹³C NMR spectrum displays a peak for the carbonyl carbon (C=O) at 161.2 ppm and a peak for the methine carbon (CH) at 64.5 ppm. mdpi.com

¹³C NMR is particularly useful for identifying the carbonyl group of urea residues, which appears in the range of 157-161 ppm. researchgate.netresearchgate.net The presence of signals in this region confirms the incorporation of urea into the polymer structure. Furthermore, the reaction between glyoxal and monomethylol urea has been studied, revealing the formation of important carbocation intermediates and hydroxyl compounds. acs.org The completion of the reaction between glyoxal and cyclic ureas can also be monitored by the disappearance of reactant signals and the appearance of product peaks in the NMR spectra. google.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Glycoluril

| Nucleus | Functional Group | Chemical Shift (ppm) | Reference |

| ¹H | NH | 7.15 | mdpi.com |

| ¹H | CH | 5.23 | mdpi.com |

| ¹³C | C=O | 161.2 | mdpi.com |

| ¹³C | CH | 64.5 | mdpi.com |

Fourier Transform Infrared Spectroscopy (FTIR) for Bond Analysis

Fourier Transform Infrared (FTIR) spectroscopy is instrumental in identifying the functional groups and analyzing the bond structures within urea-glyoxal polymers. The FTIR spectra of these resins exhibit characteristic absorption bands that signify the presence of specific chemical bonds.

A broad absorption peak observed in the region of 3200-3600 cm⁻¹ is attributed to the overlapping stretching vibrations of O-H and N-H groups, indicating the presence of hydroxyl and amino functionalities. unirioja.estechscience.com The carbonyl group (C=O) from urea residues typically shows a strong absorption band around 1650-1718 cm⁻¹. unirioja.esacs.org Specifically, a peak at 1718 cm⁻¹ can be assigned to unreacted glyoxal, while a band at 1654 cm⁻¹ may correspond to C=N stretching or C=O stretching in urea. unirioja.es The presence of C-N stretching is indicated by a peak around 1342 cm⁻¹. unirioja.es

In the analysis of tannin-glyoxal-urea (TGU) resins, the FTIR spectrum confirmed the successful reaction between the components, with the –(OH)CH–NH– group being central to the cross-linking. unirioja.es The spectra of hexamethylenediamine-urea-glyoxal (HUG) resins also show similar characteristic peaks, confirming the presence of hydroxyl and amino groups. techscience.com Furthermore, the cross-linking structure in cured urea-lignin-glyoxal (ULG) resins has been confirmed by FTIR analysis, which also helps in understanding the interactions with additives like epoxy resins. cnrs.fr

Table 2: Key FTIR Absorption Bands in Urea-Glyoxal Resins

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 3200-3600 | O-H and N-H stretching | unirioja.estechscience.com |

| 1718 | C=O stretching (unreacted glyoxal) | unirioja.es |

| 1654 | C=N stretching or C=O stretching (urea) | unirioja.es |

| 1550 | C-N stretching (secondary amide) | researchgate.net |

| 1342 | C-N stretching | unirioja.es |

Ultraviolet-Visible Spectroscopy (UV-Vis) for Conjugation Assessment

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to assess the extent of conjugation within the urea-glyoxal polymer system. The absorption of UV or visible light corresponds to electronic transitions, and the wavelength of maximum absorbance (λmax) can indicate the presence of conjugated systems, such as C=N double bonds in conjugation with carbonyl (C=O) groups. researchgate.net

The formation of such conjugated structures is a result of dehydration reactions within the polymer molecule. researchgate.net While specific λmax values can vary depending on the exact structure and solvent, the presence of absorption in the UV-Vis range provides evidence for the formation of these chromophoric systems. The technique is also useful for monitoring the reaction over time, as the growth of absorption bands can indicate the progression of the polymerization and the formation of conjugated oligomers.

X-ray Photoelectron Spectroscopy (XPS) for Surface and Elemental Composition

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. While not as commonly cited in the provided context for simple urea-glyoxal adducts, it is a valuable tool for analyzing the surface of films or modified materials containing these polymers. For instance, XPS could be used to determine the surface elemental composition of wood-based panels bonded with urea-glyoxal resins, providing insights into the distribution of nitrogen and oxygen on the surface.

Analysis of Macromolecular Architecture

The polymeric nature of urea-glyoxal reaction products necessitates techniques that can probe their size, structure, and distribution. Mass spectrometry is a primary tool for this purpose.

Mass Spectrometry (MALDI-TOF-MS, ESI-MS) for Oligomer Identification and Distribution

Mass spectrometry techniques, particularly Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF-MS) and Electrospray Ionization Mass Spectrometry (ESI-MS), are indispensable for identifying the oligomers formed in the urea-glyoxal reaction and determining their distribution.

MALDI-TOF-MS analysis of urea-glyoxal resins has revealed the presence of a series of oligomers. nih.govmdpi.com The spectra often show repeating units, indicating a polymeric structure. For glyoxal-urea-formaldehyde (GUF) resins, two repeating units of 175 ±1 Da and 161 ± 1 Da have been identified. researchgate.net MALDI-TOF has also been instrumental in demonstrating the predominantly linear nature of the oligomers formed in some urea-glyoxal resins. mdpi.com

ESI-MS is another powerful technique used to confirm the reaction between urea and glyoxal. unirioja.es In the study of tannin-glyoxal-urea resins, ESI-MS results, in conjunction with FTIR, confirmed that the reaction proceeds well under acidic conditions. unirioja.es ESI-MS has also been used to identify oligomers in the reaction of monomethylol urea with glyoxal, providing insights into the reaction pathways. acs.org The analysis of complex mixtures resulting from prebiotic reactions of urea and glyoxal has shown the formation of oligomers with masses up to 1000 Da. researchgate.net

Table 3: Oligomers Identified by Mass Spectrometry in Urea-Glyoxal Systems

| m/z (Da) | Proposed Structure/Repeating Unit | Technique | Reference |

| 161 ± 1 | Repeating unit in GUF resin | MALDI-TOF-MS | researchgate.net |

| 175 ± 1 | Repeating unit in GUF resin | MALDI-TOF-MS | researchgate.net |

| Up to 1000 | Complex oligomeric structures | ESI-MS | researchgate.net |

| 1663, 1887 | Reaction products of tannin, glyoxal, and urea | ESI-MS | unirioja.es |

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution

Gel Permeation Chromatography (GPC), a subset of size-exclusion chromatography (SEC), is a critical technique for characterizing the molecular weight distribution of urea-glyoxal polymers. wikipedia.orgshimadzu.cz This method separates molecules based on their hydrodynamic volume in solution. wikipedia.org Larger molecules elute first as they are excluded from the pores of the chromatography column's stationary phase, while smaller molecules penetrate the pores to varying degrees and elute later. wikipedia.orgufl.edu This separation allows for the determination of key molecular weight averages, including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI), which is the ratio of Mw to Mn. researchgate.net

The molecular weight distribution is a crucial factor influencing the physical and mechanical properties of the final cured polymer. researchgate.net A broad molecular weight distribution, indicated by a high PDI value, can affect properties such as tensile strength, viscosity, and curing time. shimadzu.czresearchgate.net GPC analysis of urea-glyoxal resins typically involves dissolving the resin in a suitable solvent, such as tetrahydrofuran (B95107) (THF), and using a calibration curve generated from standards of known molecular weight, like polystyrene, to correlate elution time with molecular weight. shimadzu.czufl.edu

Research on lignin-glyoxal resins, which share similarities with urea-glyoxal systems, has utilized GPC to analyze the molar mass of the resins. acs.org For urea-formaldehyde resins, GPC is a standard method to assess the impact of different formulations on molecular weight distribution. researchgate.net The data obtained from GPC provides valuable insights into the polymerization process, helping to optimize reaction conditions to achieve desired polymer characteristics.

Table 1: Key Parameters Determined by Gel Permeation Chromatography (GPC)

| Parameter | Description | Significance |

| Number-Average Molecular Weight (Mn) | The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. | Influences properties like brittleness and flow. |

| Weight-Average Molecular Weight (Mw) | An average that gives more weight to heavier molecules. | Relates to properties like strength and toughness. |

| Polydispersity Index (PDI) | The ratio of Mw to Mn (Mw/Mn). | Indicates the breadth of the molecular weight distribution. A value of 1 signifies a monodisperse sample. |

| Molecular Weight Distribution (MWD) | A graphical representation of the frequency of different molecular weights in a sample. | Provides a detailed picture of the polymer's composition, affecting a wide range of properties. |

Thermal and Rheological Behavior in Reaction Studies

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to study the curing behavior of urea-glyoxal (UG) resins. researchgate.net It measures the difference in heat flow between a sample and a reference as a function of temperature, providing insights into the energetics of the curing process. researchgate.net The curing of UG resins is an exothermic process, and DSC can determine the temperature at which the exothermic peak occurs (Tpeak), which corresponds to the maximum rate of reaction. researchgate.netnih.gov

Studies have shown that the addition of catalysts or modifiers can significantly affect the curing temperature. For instance, the addition of an acidic ionic liquid to a UG resin was found to lower the Tpeak from approximately 103 °C to 77 °C, indicating an acceleration of the curing reaction. nih.gov Similarly, in studies of related tannin-glyoxal-urea (TGU) resins, DSC has been used to observe the curing behavior, with exothermic peaks indicating the condensation reactions. unirioja.es The curing thermograms of some TGU resins have shown two exothermic peaks, suggesting a two-step reaction process. unirioja.es

DSC is also employed to determine the total enthalpy of the curing reaction (ΔH), which is proportional to the extent of cross-linking. researchgate.net By performing DSC scans at different heating rates, kinetic parameters such as the activation energy (Ea) can be calculated using iso-conversional methods like the Kissinger-Akahira-Sunose (KAS) method. researchgate.netdntb.gov.ua This information is crucial for understanding the reaction mechanism and optimizing curing schedules in industrial applications. researchgate.net For example, in urea-formaldehyde (UF) resins, DSC has been used to study the effect of various additives on the curing kinetics. researchgate.net

Table 2: DSC Curing Parameters for Urea-Glyoxal and Related Resins

| Resin System | Catalyst/Modifier | Peak Curing Temperature (Tpeak) | Key Findings |

| Urea-Glyoxal (UG) | None | ~103 °C | Baseline curing temperature. nih.gov |

| Urea-Glyoxal (UG) | Acidic Ionic Liquid | 77 °C | Catalyst significantly lowers the curing temperature. nih.gov |

| Tannin-Glyoxal-Urea (TGU) | Alkaline (NaOH) | 87 °C (first peak) | Two-step curing process observed. unirioja.es |

| Lignin-Glyoxal (LG) | Alkaline | 167 °C | Higher curing temperature compared to lignin-formaldehyde resin. acs.org |

| Hexamethylenediamine-Urea-Glyoxal (HUG) | None | Single exothermic peak for lower glyoxal content; two peaks for higher content. | Curing behavior is dependent on the molar ratio of reactants. techscience.com |

Dynamic Mechanical Analysis (DMA) is a technique used to measure the mechanical properties and viscoelastic behavior of materials as a function of temperature, time, and frequency. nih.gov In the context of urea-glyoxal polymers, DMA provides valuable information about the development of the polymer network during curing. researchgate.net The storage modulus (E'), loss modulus (E''), and tan delta (the ratio of E'' to E') are key parameters obtained from DMA. techscience.com

The storage modulus represents the elastic response of the material and is a measure of its stiffness. techscience.com During the curing of a urea-glyoxal resin, an increase in E' indicates the formation of a cross-linked network. researchgate.net The loss modulus represents the viscous response and is related to the energy dissipated as heat. The peak of the tan delta curve is often associated with the glass transition temperature (Tg) of the cured polymer, which is a critical parameter for determining its service temperature.

Research on related thermosetting resins like phenol-urea-formaldehyde-tannin (PUFT) and tannin-glyoxal (TG) has demonstrated the utility of DMA in characterizing the curing process and the properties of the final network. researchgate.nettechscience.com For TG adhesives, DMA has shown that higher glyoxal content can lead to better elastic properties and mechanical performance. techscience.com In studies of hexamethylenediamine-urea-glyoxal (HUG) resins, DMA has been used to analyze the curing performance. researchgate.net The curing of low-level melamine-modified urea-formaldehyde resins has also been studied using DMA. acs.org

Table 3: Viscoelastic Properties of Thermosetting Resins from DMA

| Property | Description | Significance for Urea-Glyoxal Polymers |

| Storage Modulus (E') | Represents the elastic behavior and stiffness of the material. | Indicates the degree of cross-linking and network formation during curing. techscience.com |

| Loss Modulus (E'') | Represents the viscous behavior and energy dissipation. | Provides information on molecular motions and relaxation processes. |

| Tan Delta (δ) | The ratio of loss modulus to storage modulus (E''/E'). | The peak of the tan delta curve is often used to determine the glass transition temperature (Tg). techscience.com |

| Glass Transition Temperature (Tg) | The temperature at which the polymer transitions from a rigid, glassy state to a more rubbery state. | A key indicator of the thermal stability and service temperature range of the cured polymer. |

Oscillatory viscometry is a rheological technique used to study the gelation process and determine the pot life of thermosetting resins like urea-glyoxal. cnrs.fr This method involves applying a small, oscillating stress or strain to the sample and measuring the resulting response. It allows for the monitoring of changes in dynamic viscosity as the polymerization and cross-linking reactions proceed. cnrs.fr

The pot life, or working life, is the time during which the resin remains liquid enough to be applied. cnrs.fr In oscillatory viscometry, the gel point can be identified as the crossover point of the storage modulus (G') and loss modulus (G''), where the material transitions from a liquid-like to a solid-like state. The time to reach this point is a critical parameter for industrial applications.

Studies on urea-formaldehyde (UF) resins have utilized oscillatory viscometry to investigate the effect of glyoxal as a cross-linking agent. cnrs.frfraunhofer.de The addition of glyoxal was found to significantly reduce the gel time and pot life of the UF resin. cnrs.frfraunhofer.de This is attributed to the reaction between glyoxal and ammonium (B1175870) ions (from the hardener), which releases protons and accelerates the cross-linking of the UF macromolecules. cnrs.frfraunhofer.de The increase in dynamic viscosity over time provides a clear indication of the curing progress, with a sharp increase signaling the onset of gelation. cnrs.fr

Table 4: Effect of Glyoxal on Urea-Formaldehyde Resin Properties Measured by Oscillatory Viscometry

| Parameter | Effect of Increasing Glyoxal Content | Rationale |

| Pot Life | Decreases | Glyoxal accelerates the cross-linking reactions, leading to a faster increase in viscosity. cnrs.fr |

| Gel Time | Decreases | The formation of a three-dimensional cross-linked network is sped up by the presence of glyoxal. cnrs.frfraunhofer.de |

| Dynamic Viscosity | Increases more rapidly | Glyoxal and its reaction products react with the resin macromolecules, leading to a faster build-up of the polymer network. cnrs.fr |

Dynamic Mechanical Analysis (DMA) for Polymer Network Properties

Advanced Microscopic and Spectroscopic Imaging

Scanning Electron Microscopy (SEM) is a widely used technique for characterizing the surface morphology and microstructure of cured urea-glyoxal resin systems. ulakbim.gov.trresearchgate.net SEM provides high-resolution images that reveal details about the fracture surface, porosity, and homogeneity of the cured polymer matrix. ncsu.edu These morphological features are directly related to the mechanical properties and water resistance of the final product. researchgate.netncsu.edu

In studies of urea-glyoxal (UG) adhesives, SEM has been used to compare the morphology of resins with and without various additives. For example, the addition of an acidic ionic liquid catalyst to a UG resin resulted in a less porous and smoother matrix in the cured state, which correlated with improved mechanical strength and dimensional stability of the resulting particleboard. nih.govmdpi.com Similarly, the incorporation of oxidized cassava starch into a UG resin was shown to affect the morphology of the cured system. researchgate.net

SEM analysis of a sesame protein-based adhesive modified with urea and glyoxal showed that the addition of glyoxal resulted in a smoother, more compact, and less porous fracture structure compared to the unmodified adhesive. ncsu.edu The presence of holes and cracks in the unmodified adhesive was linked to poor water resistance. ncsu.edu In the case of tannin-glyoxal-urea (TGU) resins used in grinding wheels, SEM revealed the presence of cracks in the matrix of a formulation with a longer gel time, indicating incomplete condensation, while other formulations showed no cracks. unirioja.es

Table 5: Morphological Features of Cured Urea-Glyoxal Systems Observed by SEM

| Resin System | Modifier/Additive | Observed Morphological Features | Implied Properties |

| Urea-Glyoxal (UG) | Acidic Ionic Liquid | Low porosity, smooth and monotonous matrix. nih.govmdpi.com | Higher mechanical strength and dimensional stability. mdpi.com |

| Sesame Protein + Urea | Glyoxal | Smoother, more compact structure with no holes or cracks. ncsu.edu | Improved water resistance. ncsu.edu |

| Tannin-Glyoxal-Urea (TGU) | Varied formulation | Presence of cracks in formulations with longer gel times. unirioja.es | Incomplete condensation reaction. unirioja.es |

| Rubber Wood + Glyoxal Urea | Silica Sol | Deposition of the modifier in the cell lumen and cell wall. ncsu.edu | Improved physico-mechanical and thermal properties. ncsu.edu |

Theoretical and Computational Chemistry in Urea Glyoxal Systems

Quantum Chemical Investigations of Reaction Intermediates and Transition States.osti.govunirioja.esmdpi.commdpi-res.comontosight.ai

Quantum chemical calculations are a powerful tool for exploring the intricate details of chemical reactions. nih.gov For the urea-glyoxal system, these methods have been instrumental in mapping out reaction pathways, determining the energies of various species, and understanding the role of catalysts.

Density Functional Theory (DFT) for Energy Profiles and Protonation Affinities.unirioja.esmdpi.commdpi-res.comontosight.ai

Density Functional Theory (DFT) has been widely employed to investigate the reaction between urea (B33335) and glyoxal (B1671930). researchgate.netresearchgate.net DFT calculations help in constructing energy profiles for various proposed reaction mechanisms, identifying the most energetically favorable pathways.

Under weak acid conditions (pH 4-5), the reaction between urea and glyoxal is catalyzed by protons. researchgate.netresearchgate.net In aqueous acidic solutions, glyoxal exists in equilibrium with its hydrated forms, 2,2-dihydroxyacetaldehyde and bis-hemidiol. researchgate.net These species can be protonated, and DFT calculations have shown that the reactions of urea with these protonated forms of glyoxal have significantly lower energy barriers compared to the reaction with neutral glyoxal. researchgate.netresearchgate.net

The addition reaction of urea with unprotonated glyoxal proceeds through a four-membered ring transition state with a high energy barrier of over 130 kJ/mol. researchgate.net In contrast, the reactions of urea with protonated glyoxal (p-G) and protonated 2,2-dihydroxyacetaldehyde (p-G1) have much lower energy barriers, in the range of 30-40 kJ/mol, leading to the formation of carbocation intermediates. researchgate.net

Table 1: Calculated Energy Barriers for Urea-Glyoxal Addition Reactions

| Reactants | Transition State | Energy Barrier (kJ/mol) |

| Urea + Glyoxal | Four-membered ring | > 130 |

| Urea + Protonated Glyoxal (p-G) | - | 30-40 |

| Urea + Protonated 2,2-dihydroxyacetaldehyde (p-G1) | - | 30-40 |

This table presents a simplified overview of the energy barriers calculated using DFT for the initial addition reactions in the urea-glyoxal system under different conditions.

Elucidation of Specific Reaction Pathways at the Molecular Level.osti.govunirioja.esmdpi.com

Quantum chemical calculations have been crucial in elucidating the specific steps involved in the formation of urea-glyoxal resins. researchgate.net The reaction begins with the protonation of glyoxal and its hydrated forms in acidic conditions. researchgate.net Urea then acts as a nucleophile, attacking the protonated species.

The reaction of urea with protonated glyoxal and its hydrates leads to the formation of important carbocation reactive intermediates and hydroxyl compounds. researchgate.net These intermediates are key building blocks for the subsequent condensation reactions that form the final resin structure. The theoretical investigations have confirmed that these addition reactions are the primary pathways for the initial stages of resin formation. researchgate.net

Molecular Dynamics Simulations of Oligomer Self-Assembly and Network Formation

While quantum chemistry is excellent for studying individual reaction steps, molecular dynamics (MD) simulations are better suited for understanding the behavior of larger systems over time. MD simulations can model the self-assembly of urea-glyoxal oligomers and the formation of the final cross-linked network.

Research has shown that reactions between urea and glyoxal can lead to a wide array of oligomers, including structures with five- and six-membered non-aromatic heterocycles that can form chains or dendritic structures. researchgate.net MD simulations can provide insights into how these oligomers interact with each other and with the solvent to form larger aggregates. rsc.org These simulations can track the dynamic process of self-assembly, revealing the forces and interactions that drive the formation of the final polymer network. rsc.org In the context of modified urea-formaldehyde resins, it is understood that glyoxal and its reaction products can react with resin macromolecules to form a three-dimensional cross-linked structure. cnrs.frresearchgate.net

Prediction of Structural Features and Spectroscopic Signatures

Computational chemistry is also a valuable tool for predicting the structural and spectroscopic properties of the compounds formed in the urea-glyoxal reaction. By calculating the optimized geometries of different adducts and oligomers, researchers can predict their structural features.

Furthermore, theoretical calculations can predict various spectroscopic signatures, such as those observed in Fourier-transform infrared (FTIR), nuclear magnetic resonance (NMR), and mass spectrometry (MS). unirioja.esacs.org For example, calculated vibrational frequencies can be compared with experimental FTIR spectra to help assign observed peaks to specific molecular vibrations. awi.de This comparison between theoretical predictions and experimental data is crucial for confirming the structures of the reaction products and intermediates. researchgate.netacs.org For instance, the presence of a carbonyl band around 1718 cm⁻¹ in the FTIR spectrum of a tannin-glyoxal-urea resin was attributed to unreacted glyoxal, a finding supported by spectroscopic analysis. unirioja.es

Advanced Chemical Modifications and Derivatives of Urea Glyoxal Systems

Co-condensation with Diverse Chemical Species

The introduction of various molecules into the urea-glyoxal backbone leads to the formation of complex co-condensed polymers with tailored functionalities. These hybrid systems leverage the unique characteristics of each component to create materials with superior performance compared to simple urea-glyoxal resins.

To mitigate formaldehyde (B43269) emissions from conventional urea-formaldehyde (UF) resins, researchers have explored the reaction of monomethylolurea (MMU) with glyoxal (B1671930), a non-volatile and less toxic aldehyde. researchgate.netacs.org This approach results in the formation of glyoxal-monomethylolurea (G-MMU) co-condensed resins. researchgate.netresearchgate.net

Spectroscopic analyses, including Fourier transform infrared (FTIR) and nuclear magnetic resonance (NMR), have been employed to characterize the structure of these resins. researchgate.netacs.org The results indicate the presence of conjugated structures and a significant number of hydroxyl, amino, cyano, and carbonyl groups with varying degrees of substitution. researchgate.net The reaction between glyoxal and the -NH2 group of MMU successfully introduces carbonyl groups into the molecular structure. acs.org Mass spectrometry has identified repeating units and evidence of dehydration condensation reactions of MMU. researchgate.net

G-MMU resins exhibit notable stability, with some formulations remaining stable for at least 10 days at ambient temperature and others for over 120 days. researchgate.netacs.org Plywood produced with G-MMU resins has demonstrated excellent water resistance, with a wet shear strength of approximately 2.15 MPa, a value that remains consistent even after extended storage of the resin. acs.org This stability and performance are attributed to the highly branched structure of the G-MMU polymer, which contrasts with the more linear structure of traditional UF resins. nih.gov The introduction of glyoxal increases the number of aldehyde and hydroxyl groups, facilitating the formation of a highly cross-linked network during curing. acs.org

| Property | Finding | Source |

| Stability | Stable for at least 10 days at ambient temperature. | researchgate.net |

| Storage Stability | Excellent stability over 120 days. | acs.org |

| Structure | Highly branched with conjugated structures, hydroxyl, amino, cyano, and carbonyl groups. | researchgate.netacs.orgnih.gov |

| Performance | Plywood wet shear strength of ~2.15 MPa. | acs.org |

To address the poor bonding performance and water resistance of simple urea-glyoxal (UG) resins, which stems from the lower reactivity of glyoxal compared to formaldehyde, a novel approach involves the pre-reaction of urea (B33335) with hexamethylenediamine (B150038) (H). researchgate.netresearchgate.net This initial step forms a polyurea (HU) with a degree of polymerization, which is then condensed with glyoxal to create Urea-Hexanediamine-Glyoxal (HUG) polymers. researchgate.netresearchgate.nettechscience.com

The performance of HUG resins is significantly influenced by the molar ratio of hexamethylenediamine to urea (H/U). Research has shown that a H/U molar ratio of 1 yields the best performance. researchgate.net Plywood bonded with this optimal HUG resin exhibited a dry strength of 1.18 MPa, a 24-hour cold water soaking strength of 1.70 MPa, and a 63°C hot water soaking wet strength of 0.92 MPa. researchgate.net These values meet the requirements of the China national standard GB/T 9846-2015 (≥0.7 MPa). researchgate.netresearchgate.net The addition of sufficient glyoxal allows for effective reaction with the HU polyurea, forming a cross-linked network that provides strong adhesion to wood surfaces. researchgate.net The viscosity and solids content of the resin increase with a higher molarity of glyoxal, indicating a higher molecular weight of the reaction product. techscience.com

| H/U Molar Ratio | Dry Strength (MPa) | 24h Cold Water Wet Strength (MPa) | 63°C Hot Water Wet Strength (MPa) | Source |

| 1 | 1.18 | 1.70 | 0.92 | researchgate.net |

Tannin, a natural polyphenol, can be incorporated into glyoxal-urea systems to create bio-based thermosetting resins. ubiobio.clunirioja.es In the synthesis of Tannin-Glyoxal-Urea (TGU) composites, urea and glyoxal are first reacted, often under acidic conditions, to form a glyoxal-urea (GU) resin, which is then reacted with tannin. unirioja.esubiobio.cl

FTIR and mass spectrometry analyses have confirmed that under acidic conditions, urea and glyoxal react effectively, with the –(OH)CH–NH– group being central to the cross-linking in the TGU structure. ubiobio.clunirioja.es The resulting TGU resins exhibit a more robust chemical network structure compared to commercial phenol-formaldehyde (PF) resins, leading to improved heat resistance and mechanical properties. ubiobio.clunirioja.es Differential scanning calorimetry (DSC) has shown that TGU resins can be easier to prepare than PF resins. ubiobio.cl When used in applications such as abrasive grinding wheels, TGU-based composites have demonstrated higher hardness, superior compression resistance, and stronger abrasion resistance compared to their PF-based counterparts. ubiobio.clunirioja.es

| Property | TGU Resin | PF Resin | Source |

| Preparation | Easier | More complex | ubiobio.cl |

| Network Structure | More robust | Less robust | ubiobio.clunirioja.es |

| Hardness | Higher | Lower | ubiobio.clunirioja.es |

| Compression Resistance | Superior | Inferior | ubiobio.clunirioja.es |

Lignin (B12514952), an abundant biopolymer, can be used as a substitute for phenol (B47542) in the synthesis of wood adhesives. mdpi.comencyclopedia.pub Urea-Lignin-Glyoxal (ULG) resins are produced by reacting urea, lignin, and glyoxal. mdpi.comcnrs.fr However, due to the lower chemical reactivity of glyoxal and lignin compared to formaldehyde and urea, ULG resins can exhibit inferior mechanical and thermal properties. cnrs.fr

To enhance the performance of ULG resins, small additions of epoxy resins have been investigated. mdpi.comcnrs.fr The incorporation of epoxy resin has been shown to significantly improve the solids content, density, viscosity, and gel time of the ULG adhesive. cnrs.fr The addition of epoxy resin also accelerates the hardening of the ULG resin, as indicated by a decrease in the curing temperature observed through DSC analysis. cnrs.fr This is attributed to the formation of a stiffer, three-dimensional cross-linked network as the epoxy groups react with hydroxyl and amide groups in the ULG system. cnrs.fr Plywood panels bonded with epoxy-modified ULG resins demonstrated significantly improved dry and wet tensile shear strength. For instance, the addition of 5% epoxy resin increased the dry shear strength from 0.43 MPa to 1.7 MPa and the wet shear strength from 0.2 MPa to a higher value, indicating improved water resistance of the glue line. cnrs.fr

| Property | ULG Control Resin | ULG with 5% Epoxy | Source |

| Dry Shear Strength (MPa) | 0.43 | 1.7 | cnrs.fr |

| Wet Shear Strength (MPa) | 0.2 | Increased | cnrs.fr |

| Curing Temperature | Higher (105 °C) | Lower (89 °C) | cnrs.fr |

To reduce formaldehyde emissions while maintaining desirable adhesive properties, Glyoxal-Urea-Formaldehyde (GUF) hybrid systems have been developed. researchgate.net In these systems, glyoxal is copolymerized with urea and formaldehyde. researchgate.netresearchgate.net The introduction of glyoxal can accelerate the cross-linking of the resin macromolecules, significantly reducing the gel time. cnrs.fr This acceleration is due to two main factors: the reaction between glyoxal and an ammonium (B1175870) ion catalyst, which releases protons, and the reaction of glyoxal and its products with the urea-formaldehyde macromolecules to form a three-dimensional cross-linked structure. cnrs.fr

The copolymerization process forms substituted hydroxymethyl structures. researchgate.netresearchgate.net The addition of post-added urea as a formaldehyde scavenger further enhances the cross-linking reaction. researchgate.netresearchgate.net This synergistic effect leads to a significant reduction in formaldehyde emissions. In one study, the formaldehyde emission from GUF-bonded plywood was reduced to 0.20 mg/L, which is 33% lower than the 0.3 mg/L required for the F**** grade standard. researchgate.netresearchgate.net The optimal conditions for this were found to be 10% glyoxal for copolymerization and 4.5 wt% of post-added urea, which did not increase the cost of the resin. researchgate.netresearchgate.net The resulting GUF-bonded plywood maintained a warm water-soaked wet strength of 0.74 MPa and a pre-pressing strength of 0.82 MPa. researchgate.netresearchgate.net

| Property | Value | Conditions | Source |

| Formaldehyde Emission | 0.20 mg/L | 10% glyoxal, 4.5 wt% post-added urea | researchgate.netresearchgate.net |

| Wet Strength (Warm Water) | 0.74 MPa | 10% glyoxal, 4.5 wt% post-added urea | researchgate.netresearchgate.net |

| Pre-pressing Strength | 0.82 MPa | 10% glyoxal, 4.5 wt% post-added urea | researchgate.netresearchgate.net |

Urea-Lignin-Glyoxal (ULG) Resins

Development of Modified Urea-Glyoxal Polymers with Enhanced Network Architectures

A key strategy for improving the performance of urea-glyoxal based polymers is to create more complex and robust network architectures. This can be achieved by introducing modifiers that increase the degree of branching and cross-linking within the polymer matrix.

One approach involves the use of hyperbranched polymers. For example, a hyperbranched polyurea has been synthesized and used to modify urea-formaldehyde resins. mdpi.com This modification resulted in a more amorphous and rougher surface morphology of the cured resin film, indicative of a dense three-dimensional network structure. mdpi.com This enhanced network led to a 58.5% increase in internal bonding strength, a 24.4% increase in the modulus of rupture, and a 54.4% decrease in the 24-hour thickness swelling rate of particleboard. mdpi.com

Another method to enhance the network is through the use of polyamides. A polyamide prepolymer can be synthesized and then cross-linked with glyoxal. mdpi.com The amine and amide groups in the polyamide react with the aldehyde groups of glyoxal through a Schiff base reaction and polycondensation, leading to a green resin adhesive with improved properties. mdpi.com

The introduction of melamine (B1676169) into urea-glyoxal systems to form urea-melamine-glyoxal (UMG) resins is another effective strategy. researchgate.net Melamine's higher reactivity and greater number of reactive sites compared to urea facilitate the formation of more branched structures, leading to improved performance. mdpi.comresearchgate.net

Incorporation of Long-Chain Polyamines to Influence Network Formation

The integration of long-chain polyamines into urea-glyoxal (UG) resin systems is a strategic approach to enhance the polymer network and improve performance, particularly for applications like wood adhesives. Polyamines, such as hyper-branched polyethyleneimine (HBPEI) and hexamethylene diamine (HMD), act as powerful modifiers, introducing flexible backbones and additional reactive sites for crosslinking.

In one novel formulation, hexamethylene diamine and urea are first reacted through deamination and then polymerized with glyoxal to create HUGs (hexamethylene diamine-urea-glyoxal) resins. researchgate.netresearchgate.net The introduction of HMD, a long-chain aliphatic amine, significantly influences the resulting network structure. Research indicates that a sufficient amount of glyoxal is necessary to react thoroughly with the HU polyurea, forming a robust cross-linked network that provides superior bonding to wood surfaces. researchgate.net The performance of these HUG resins is markedly better than standard UG resins, which often exhibit poor water resistance. researchgate.net

Similarly, modifying UG resins with hyper-branched polyethyleneimine (HBPEI) has been shown to yield significant improvements. In this method, a HBPEI polymer is first reacted with urea under heat, followed by the addition of glyoxal. researchgate.net The resulting HBPEIU-G resin contains dominant HBPEI branched polymer oligomers, which create extensive network structures, leading to excellent bonding strength. researchgate.net The inclusion of PEI is noted for enhancing water resistance by forming a stable network with high crosslinking density. researchgate.net This modification also affects the physical properties of the resin, leading to a higher viscosity and a lower curing peak temperature compared to standard UG resin. researchgate.net

The data below illustrates the impact of polyamine modification on the bonding strength of urea-glyoxal based adhesives.

Table 1: Performance of Polyamine-Modified Urea-Glyoxal Adhesives

| Resin Type | Modifier | Dry Strength (MPa) | Wet Strength (24h cold water) (MPa) | Wet Strength (3h at 63°C) (MPa) | Reference |

|---|---|---|---|---|---|

| HUG Resin | Hexamethylene Diamine | 1.18 | 1.70 | 0.92 | researchgate.net |

| HBPEIU-G Resin | Hyper-branched Polyethyleneimine | --- | --- | 0.63 | researchgate.net |

Modification with Epoxy Resins for Crosslinking Density Enhancement

To address the inherent limitations of urea-glyoxal (UG) resins, such as inferior adhesive properties and poor water resistance, modification with epoxy resins has proven to be an effective strategy. x-mol.net The integration of epoxy resins enhances the formation of a denser, three-dimensional crosslinked network, which significantly boosts both bonding strength and water resistance. x-mol.netcnrs.fr

The chemical mechanism involves the ring-opening reactions between the epoxy groups on the epoxy resin and the amino and hydroxyl groups present on the UG resin. x-mol.netcnrs.fr This successful incorporation of the epoxy backbone into the low molecular weight chain of the UG resin creates a more robust and stiffer polymer structure. x-mol.netcnrs.fr Fourier-transform infrared spectroscopy (FTIR) analysis has confirmed the formation of this cross-linked structure in cured UG resins modified with epoxy. cnrs.fr

The addition of epoxy resin also influences the curing process. Differential scanning calorimetry (DSC) has shown that the curing temperature of the UG resin decreases with the addition of an epoxy resin. cnrs.fr This acceleration of the hardening process is attributed to the higher reactivity of the epoxy resin compared to urea, which increases the proportion of cross-links within the final polymer network. cnrs.fr Furthermore, the physical properties of the resin are altered; adding epoxy increases the solids content and accelerates the gel time, which are important factors for industrial applications like wood panel production. cnrs.fr

The following table presents research findings on the effect of epoxy resin addition on the properties of UG-based adhesives.

Table 2: Impact of Epoxy Resin Modification on Urea-Glyoxal Adhesives

| Property | UG Resin (Control) | UG + 5% Epoxy Resin | % Improvement | Reference |

|---|---|---|---|---|

| Bonding Strength | ||||

| Dry Strength (MPa) | 1.23 | 1.65 | 34% | x-mol.net |

| Wet Strength (24h, room temp) (MPa) | 0.41 | 1.02 | 149% | x-mol.net |

| Wet Strength (3h, 63°C) (MPa) | 0 | 0.61 | N/A | x-mol.net |

| Physical Properties | ULG Resin (Control) | ULG + 5% Epoxy | ||

| Solids Content (%) | 50 | 55 | 10% | cnrs.fr |

| Gel Time (s) | 88 | 55 | -37.5% | cnrs.fr |

Note: ULG in the physical properties section refers to a Urea-Lignin-Glyoxal resin system, demonstrating a similar enhancement principle. cnrs.fr

Integration with Biopolymers (e.g., Wheat Gluten Protein) for System Reinforcement

The reinforcement of urea-glyoxal (UG) systems with biopolymers represents a green and effective approach to developing high-performance adhesives. Wheat gluten protein (WP), a readily available biopolymer, has been successfully integrated with UG prepolymers to create advanced adhesives with significantly improved water resistance and bond strength. nih.gov This strategy helps to overcome the primary drawbacks of standard UG resins while enhancing the environmental profile of the final product. nih.gov

The interaction between the UG prepolymer and wheat gluten protein results in the formation of a more complex and tightly packed crosslinking network. nih.gov Analytical techniques such as FTIR, X-ray diffraction (XRD), and X-ray photoelectron spectroscopy (XPS) have confirmed the existence of chemical reactions between the two components. nih.gov This interaction leads to a composite system with enhanced thermal stability and performance. nih.gov The reinforcement is also evident in systems where wheat gluten is cross-linked with glyoxal, which can be further strengthened by blending with polymers like poly(vinyl alcohol) (PVA). acs.org

The incorporation of wheat gluten protein yields substantial improvements in the mechanical properties of the adhesive. When compared to unmodified UG resin, the WP-UG adhesive demonstrates a remarkable increase in both dry and wet shear strengths. The bond strength after immersion in 63°C water for three hours showed a significant improvement from zero to 0.89 MPa, highlighting the creation of a highly water-resistant bond. nih.gov This method provides a promising pathway for replacing traditional formaldehyde-based adhesives with more sustainable, bio-based alternatives in the wood industry. nih.gov